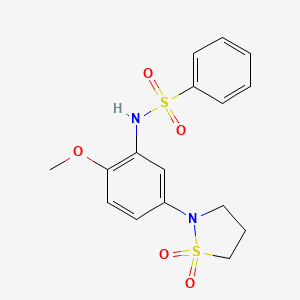

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

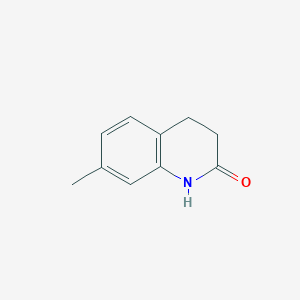

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Physical and Chemical Properties Analysis

The average weight of the molecule is 453.557 and the monoisotopic mass is 453.183460445 . The compound has a physiological charge of 0, a hydrogen acceptor count of 5, a hydrogen donor count of 2, a polar surface area of 98.4 Å^2, and a rotatable bond count of 5 .科学的研究の応用

Photodynamic Therapy Applications

Research on benzenesulfonamide derivatives, such as the zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, has highlighted their potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds are characterized by good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential features for Type II photosensitizers in PDT. Their remarkable potential in treating cancer through PDT emphasizes the broader utility of benzenesulfonamide derivatives in medical research and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antituberculosis Activity

A series of novel benzenesulfonamide derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting high efficacy at low concentrations. This suggests a potential application of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide and related compounds in the development of new antituberculosis drugs. The structure-activity relationship (SAR) analysis and docking studies provide insights into the molecular interactions contributing to their antimicrobial efficacy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Anticancer Potential

The synthesis and evaluation of aminothiazole-paeonol derivatives, including compounds structurally similar to the query compound, have demonstrated significant anticancer potential against various cancer cell lines. These findings highlight the relevance of benzenesulfonamide derivatives in cancer research, offering a foundation for the development of novel anticancer agents with improved efficacy and lower toxicity compared to existing treatments (Tsai et al., 2016).

Enzyme Inhibition Studies

Benzenesulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, such as carbonic anhydrase, which plays a critical role in physiological processes. Studies have revealed that these compounds exhibit strong inhibition of human carbonic anhydrase isoforms, suggesting potential applications in designing drugs to treat conditions like glaucoma, epilepsy, and mountain sickness (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

特性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-23-16-9-8-13(18-10-5-11-24(18,19)20)12-15(16)17-25(21,22)14-6-3-2-4-7-14/h2-4,6-9,12,17H,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDLYLZGVAEJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2941735.png)

![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/new.no-structure.jpg)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2941737.png)

![N-(naphthalen-1-ylmethyl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2941745.png)

![N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide](/img/structure/B2941747.png)

![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)

![2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide](/img/structure/B2941753.png)